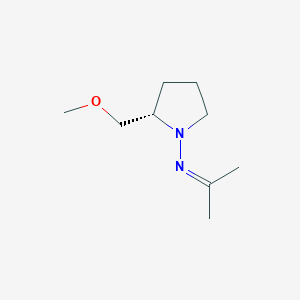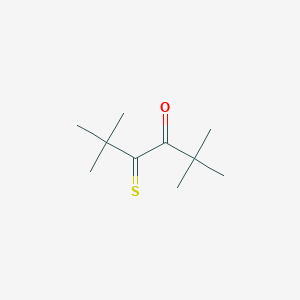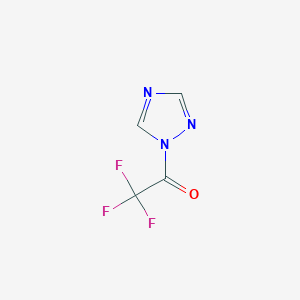
2-Methoxy-2H-1,3,2-benzodioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C7H7BO3 It is a derivative of benzodioxaborole, featuring a methoxy group attached to the boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-1,3,2-benzodioxaborole can be synthesized through several methods. One common approach involves the reaction of catechol with boron reagents under controlled conditions. For instance, catechol can be reacted with boron trichloride (BCl3) in the presence of a base to form the desired compound. Another method involves the use of boronic acids or esters as starting materials, which are then subjected to methoxylation reactions to introduce the methoxy group.
Industrial Production Methods
Industrial production of 2-methoxy-1,3,2-benzodioxaborole typically involves large-scale reactions using boron-containing precursors and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted benzodioxaborole derivatives. These products have significant applications in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
2-Methoxy-1,3,2-benzodioxaborole has a wide range of scientific research applications:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation, which is crucial in organic synthesis .
Comparación Con Compuestos Similares
2-Methoxy-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:
Catecholborane: A related compound used in organic synthesis, known for its reactivity in hydroboration reactions.
B-Chlorocatecholborane: Another derivative of benzodioxaborole, used in the preparation of borylated heterocycles.
The uniqueness of 2-methoxy-1,3,2-benzodioxaborole lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to other benzodioxaborole derivatives.
Propiedades
Número CAS |
72035-41-7 |
|---|---|
Fórmula molecular |
C7H7BO3 |
Peso molecular |
149.94 g/mol |
Nombre IUPAC |
2-methoxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H7BO3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3 |
Clave InChI |
SXAYSBNMMPGRGY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


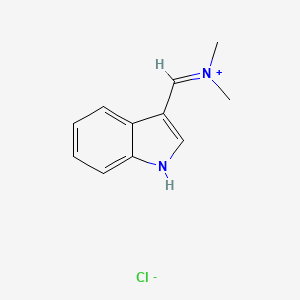
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
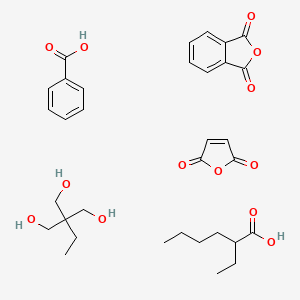
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)


